molecular formula C11H15NO3 B13210969 5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde

5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13210969
M. Wt: 209.24 g/mol
InChI Key: YUPOXDRYCMQFJN-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound features a furan ring substituted with a pyrrolidine moiety, which is further functionalized with a hydroxyl group and an aldehyde group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-2,2-dimethylpyrrolidine with furan-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with various biomolecules, influencing their function. The furan and pyrrolidine rings provide structural stability and contribute to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(3-hydroxy-2,2-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-11(2)9(14)5-6-12(11)10-4-3-8(7-13)15-10/h3-4,7,9,14H,5-6H2,1-2H3

InChI Key

YUPOXDRYCMQFJN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCN1C2=CC=C(O2)C=O)O)C

Origin of Product

United States

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